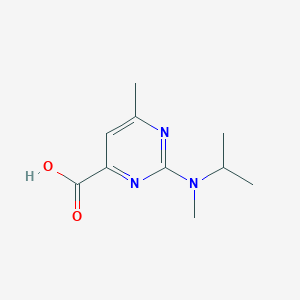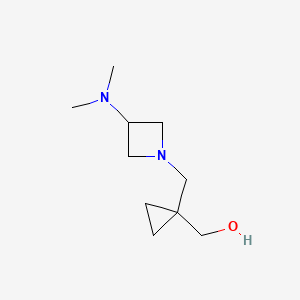
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid is a synthetic organic compound with a pyrimidine ring structure
Preparation Methods
The synthesis of 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid typically involves a series of chemical reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with an isopropyl-methyl-amino group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(Isopropyl-methyl-amino)-6-methyl-pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:
4-Hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT): A synthetic psychedelic tryptamine with a similar isopropyl-methyl-amino group.
2-[Isopropyl(methyl)amino]-1-phenylethanone hydrochloride: A compound with a similar isopropyl-methyl-amino group but different core structure.
The uniqueness of this compound lies in its specific pyrimidine ring structure and the presence of both an isopropyl-methyl-amino group and a carboxylic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-methyl-2-[methyl(propan-2-yl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)13(4)10-11-7(3)5-8(12-10)9(14)15/h5-6H,1-4H3,(H,14,15) |
InChI Key |
DHUGJQJXPRVNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)



![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)



![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)

